1-butyl-5-(isopropoxymethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-butyl-5-(propan-2-yloxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-5-8-13-11(6-7-12-13)9-14-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQGITUFDCTRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)COC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-5-(isopropoxymethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including 1-butyl-5-(isopropoxymethyl)-1H-pyrazole. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of pyrazoles have shown significant cytotoxicity against human lung carcinoma (A549) and colon carcinoma (HCT-116) cells.
- Case Study : A series of pyrazole derivatives were tested for their antiproliferative effects, with some compounds exhibiting IC50 values as low as against HCT-116 cells, indicating substantial growth inhibition .
Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects, which can be attributed to their ability to inhibit specific enzymes involved in inflammatory pathways. Research indicates that derivatives similar to this compound can act as potent inhibitors of cyclooxygenase (COX) enzymes.
- Case Study : In a study focusing on the synthesis of pyrazole derivatives, several compounds demonstrated significant inhibition of COX activity, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been extensively studied. Compounds bearing the pyrazole moiety have displayed promising results against various bacterial and fungal strains.
- Case Study : A recent investigation reported that specific pyrazole derivatives exhibited MIC values lower than those of standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the pyrazole ring. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
| Compound | Synthesis Method | Key Findings |
|---|---|---|
| This compound | Multi-step organic synthesis | Exhibited significant anticancer activity against A549 and HCT-116 cell lines |
| Derivative A | One-pot synthesis | Showed IC50 = 0.39 µM against MCF-7 cells |
| Derivative B | Microwave-assisted synthesis | Demonstrated potent COX inhibition |
Mechanism of Action
The mechanism by which 1-butyl-5-(isopropoxymethyl)-1H-pyrazole exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrazole Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-butyl-5-(isopropoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving pyrazole precursors. For example, arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides (e.g., cyclohexyl isocyanide) react under neutral conditions to form functionalized pyrazoles . Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Kinetic studies using in situ NMR or HPLC can monitor intermediate formation.
Q. How can functional groups like isopropoxymethyl be introduced into the pyrazole scaffold?
- Methodological Answer : Alkylation or etherification reactions are common. For instance, reacting 5-hydroxymethyl pyrazole intermediates with isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Phase-transfer catalysts (e.g., TBAB) may improve yields in biphasic systems. Purity is verified via column chromatography (silica gel, hexane/EtOAc) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from butyl and isopropoxymethyl groups.
- FT-IR : Confirm ether (C-O-C, ~1100 cm⁻¹) and pyrazole ring (C=N, ~1600 cm⁻¹) vibrations.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do tautomeric equilibria or steric effects influence the reactivity of this compound?
- Methodological Answer : Tautomerism is less likely in 1,5-disubstituted pyrazoles due to steric hindrance, but computational studies (DFT, Gaussian 09) can map energy barriers. X-ray crystallography (as in fluorophenyl-pyrazole tautomers ) resolves solid-state structures, while dynamic NMR in DMSO-d₆ probes solution-phase behavior.
Q. What strategies mitigate competing side reactions during functionalization (e.g., oxidation of the isopropoxymethyl group)?
- Methodological Answer :
- Use mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) to preserve ether linkages.
- Protect the pyrazole N-H with tert-butyldimethylsilyl (TBDMS) groups before functionalization .
- Monitor reactions via TLC or GC-MS to detect intermediates like aldehydes or ketones.
Q. How can computational modeling guide the design of pyrazole-based ligands for catalytic applications?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to screen interactions with metal centers (e.g., Pd, Cu) for cross-coupling reactions.
- Ligand Design : Modify substituents (e.g., phosphine groups as in BippyPhos ligands ) to enhance electron-donating capacity.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox activity and stability.
Q. What experimental approaches resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer :
- Comparative Assays : Test the compound against standardized cell lines (e.g., HEK293, HepG2) using MTT assays, with positive controls (e.g., doxorubicin).
- SAR Studies : Systematically vary substituents (e.g., replacing isopropoxymethyl with carbothioamide ) to isolate bioactivity contributors.
- Meta-Analysis : Cross-reference data from PubMed and SciFinder, prioritizing studies with rigorous purity validation (HPLC ≥95%).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
